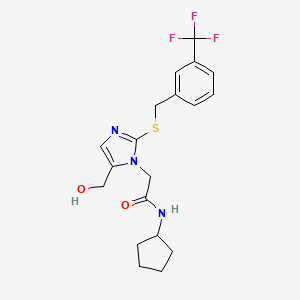
6-(3,4-Dichlorophenyl)-1-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “6-(3,4-Dichlorophenyl)-1-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and a nitrile group (-CN), indicating potential reactivity at these sites. The presence of the dichlorophenyl group suggests that this compound may have been derived from a dichlorobenzene precursor .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a pyridine ring and a nitrile group could potentially influence the compound’s electronic structure and reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The pyridine ring and nitrile group could potentially participate in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include melting point, boiling point, solubility, and reactivity .科学的研究の応用
Organic Compound Synthesis and Applications
1,2-Oxazines and Related Compounds : Oxazines and related compounds, like benzoxazines, play a crucial role in organic synthesis, serving as intermediates for various chemical reactions. The synthesis methodologies and applications of these compounds, including their use as electrophiles and chiral synthons, demonstrate their importance in creating complex molecular structures and potential pharmaceuticals (Sainsbury, 1991).
Coordination Chemistry of Pyridine Derivatives : Pyridine derivatives, similar in structure to the query compound, are explored for their coordination chemistry, exhibiting diverse biological and electrochemical activities. These compounds form complexes with various metals, showing potential in catalysis, materials science, and as probes for biological systems (Boča, Jameson, & Linert, 2011).
Chlorophenols in Environmental Chemistry : Chlorophenols, structurally related to the query compound through the chlorophenyl group, are significant in environmental chemistry, particularly as precursors to dioxins in chemical processes. This research highlights the pathways and mechanisms through which chlorophenols contribute to environmental pollution, particularly in the context of municipal solid waste incineration (Peng et al., 2016).
Chemical Toxicology and Environmental Impact
Toxicity of Chlorophenols : The environmental and toxicological impacts of chlorophenols, which share a component of the query compound's structure, are well-documented. These studies examine their effects on aquatic life, highlighting the need for understanding their persistence, bioaccumulation, and potential toxic effects (Ge et al., 2017).
Phenoxy Herbicides in Agriculture : Research on phenoxy herbicides, which have a structural resemblance to the query compound, focuses on their sorption to soil and environmental fate. This work is crucial for assessing the environmental impact of such compounds, guiding agricultural practices, and mitigating potential ecological risks (Werner, Garratt, & Pigott, 2012).
作用機序
Mode of Action
It is known that many similar compounds interact with their targets to induce changes in cellular processes .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been shown to induce various molecular and cellular changes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-(3,4-Dichlorophenyl)-1-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile . Factors such as temperature, pH, and presence of other compounds can affect the activity and stability of the compound .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
6-(3,4-dichlorophenyl)-1-methyl-2-oxopyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O/c1-17-12(5-3-9(7-16)13(17)18)8-2-4-10(14)11(15)6-8/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPAICQTIJGREE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C(C1=O)C#N)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-dimethylphenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2468852.png)
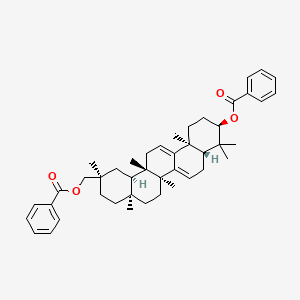
![1-methyl-2-oxo-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2468856.png)
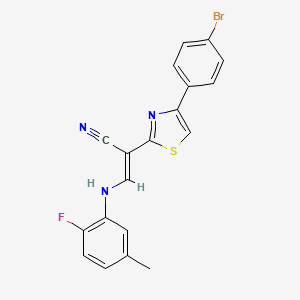
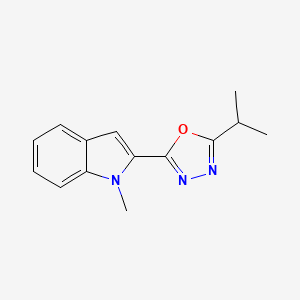
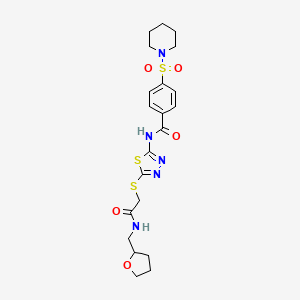
![3,9,12,12-tetramethyl-6,7,8,9-tetrahydro-10H-6,9-methanoazepino[1,2-a]benzimidazol-10-one](/img/structure/B2468863.png)
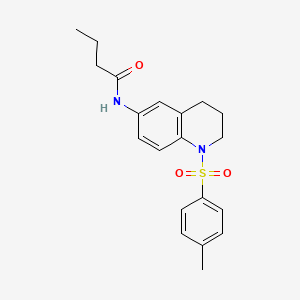
![3,4-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide](/img/structure/B2468866.png)
![6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-methoxyphenyl)hexanamide](/img/structure/B2468869.png)
![2-Chloro-N-[2-(6-fluoro-2-methyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2468870.png)
